Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate
Description
Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate (CAS: 515861-07-1) is a thiophene-based derivative with the molecular formula C₁₃H₁₆N₂O₃S and a molecular weight of 280.35 g/mol . It is cataloged under Number 039628 and is characterized by a cyanoacetyl-amino group at position 2 and an isopropyl substituent at position 5 of the thiophene ring (Figure 1). This compound is of interest in pharmaceutical and materials science research due to its structural versatility, though specific biological or industrial applications remain underexplored in the provided literature.
Properties
IUPAC Name |
ethyl 2-[(2-cyanoacetyl)amino]-5-propan-2-ylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-4-18-13(17)9-7-10(8(2)3)19-12(9)15-11(16)5-6-14/h7-8H,4-5H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCOJTPLHAKXGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C(C)C)NC(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate typically involves the cyanoacetylation of amines. One common method includes the reaction of ethyl cyanoacetate with substituted aryl or heteryl amines under various conditions. For instance, the reaction can be carried out without solvent at room temperature or with heating at 70°C for several hours .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as solvent-free reactions or fusion techniques. For example, the fusion of aromatic amines with an excess amount of ethyl cyanoacetate at elevated temperatures (around 150°C) can yield the desired cyanoacetamide derivatives .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate can undergo various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetyl group allows for condensation reactions with aldehydes and ketones.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Cyclization Reactions: It can form heterocyclic compounds through cyclization reactions with appropriate reagents.
Common Reagents and Conditions:
Condensation Reactions: Typically involve aldehydes or ketones in the presence of a base.
Substitution Reactions: Often use nucleophiles such as amines or thiols.
Cyclization Reactions: May require catalysts or specific conditions such as heating.
Major Products: The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science .
Scientific Research Applications
Chemistry: In chemistry, ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the formation of diverse chemical entities through various reactions .
Biology and Medicine: It can be used in the development of new pharmaceuticals with potential therapeutic effects .
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, including polymers and coatings, due to its reactive functional groups .
Mechanism of Action
The mechanism of action of ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyanoacetyl group, in particular, plays a crucial role in its reactivity. The compound can interact with molecular targets through nucleophilic or electrophilic interactions, leading to the formation of new chemical bonds and the generation of biologically active compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared here with two analogs sharing identical molecular formulas but differing in substituent patterns. Key differences and implications are summarized below.
Structural and Molecular Differences
Table 1: Structural Comparison of Thiophene Derivatives
| Catalog Number | Substituents (Thiophene Ring) | CAS Number | Molecular Weight (g/mol) |
|---|---|---|---|
| 039628 | 5-isopropyl | 515861-07-1 | 280.35 |
| 039658 | 4-ethyl, 5-methyl | 549542-87-2 | 280.35 |
Key Observations :
- Substituent Bulk and Position : The 5-isopropyl group in 039628 introduces steric bulk compared to the smaller 4-ethyl and 5-methyl groups in 039658 . This difference likely affects solubility, crystallinity, and reactivity. For example, the isopropyl group may reduce solubility in polar solvents due to increased hydrophobicity .
- Synthetic Pathways : Both compounds are synthesized via Gewald reaction methodologies, a common route for thiophene derivatives. However, the introduction of isopropyl vs. ethyl/methyl groups may necessitate tailored reaction conditions (e.g., temperature, catalysts) to optimize yields .
Biological Activity
Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate is a synthetic compound characterized by its unique thiophene ring structure, which imparts notable biological activity. With the molecular formula C₁₃H₁₆N₂O₃S and a molecular weight of 280.35 g/mol, this compound has garnered attention in medicinal chemistry and proteomics research due to its potential therapeutic applications.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies have shown that derivatives containing phenolic hydroxyl groups demonstrate enhanced radical scavenging capabilities. The antioxidant activity can be quantitatively assessed using various assays, such as DPPH radical scavenging and nitric oxide scavenging assays.
Comparative Antioxidant Activity Data
| Compound Name | DPPH Scavenging (%) | Nitric Oxide Scavenging (%) |
|---|---|---|
| This compound | TBD | TBD |
| Compound A (Phenolic derivative) | 85 | 75 |
| Compound B (Control) | 60 | 50 |
Antibacterial Activity
This compound has also shown promising antibacterial properties against various gram-positive bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Antibacterial Efficacy Results
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | TBD | TBD |
| Bacillus subtilis | TBD | TBD |
The precise mechanisms through which this compound exerts its biological effects are still under investigation. Initial studies suggest interactions with biological macromolecules such as proteins and nucleic acids, which may lead to altered cellular functions.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:
- Study on Antioxidant Properties : A comparative analysis of various thiophene derivatives revealed that those with cyanoacetyl substitutions exhibited superior antioxidant activity due to enhanced electron-donating capabilities from the phenolic groups.
- Antibacterial Activity Assessment : In vitro tests demonstrated that compounds with similar structural motifs showed significant antibacterial effects against both Staphylococcus aureus and Bacillus subtilis, suggesting a potential therapeutic application in treating bacterial infections.
- Proteomics Applications : The compound's unique structure allows for interaction studies with proteins, which could lead to the development of novel therapeutic agents aimed at specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
